Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an ethyl ester group, a chlorine atom at the 6-position, and an imidazo[1,2-a]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tuberculosis drugs.
Biological Studies: The compound is employed in studies investigating the biological activity of imidazo[1,2-a]pyridine derivatives, including their antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of various functionalized imidazo[1,2-a]pyridine compounds, which are of interest in organic synthesis and material science.
Mechanism of Action
The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tuberculosis activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
These compounds share the imidazo[1,2-a]pyridine core structure but differ in the substituents at the 6-position. The presence of different substituents can significantly influence their chemical reactivity and biological activity . This compound is unique due to the presence of the chlorine atom, which can participate in various substitution reactions and potentially enhance its biological activity .
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKTXNASUZJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986998 | |
Record name | Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20986998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-38-1 | |
Record name | Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67625-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20986998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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